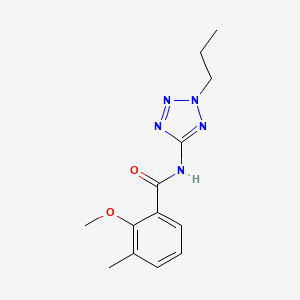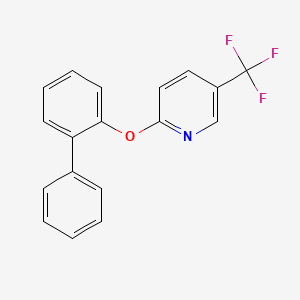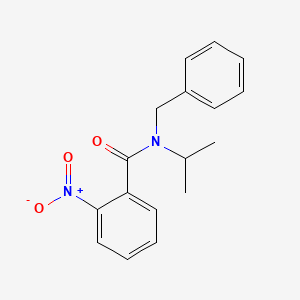
N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as CNFA, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of CNFA is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. For example, CNFA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
CNFA has been shown to have various biochemical and physiological effects. For example, it has been shown to induce oxidative stress in cancer cells, leading to cell death. It has also been shown to inhibit the production of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Additionally, CNFA has been shown to cross the blood-brain barrier, suggesting its potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CNFA in lab experiments is its potential as a selective inhibitor of certain enzymes. This can be useful in studying the role of these enzymes in various cellular processes. However, one limitation of using CNFA is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for research involving CNFA. One area of research that has shown promise is the development of CNFA derivatives with improved selectivity and efficacy. Additionally, further research is needed to fully understand the mechanism of action of CNFA and its potential applications in cancer treatment, antibacterial therapy, and neurological disorders. Further investigation into the toxicity of CNFA is also needed to ensure its safe use in lab experiments.
Métodos De Síntesis
The synthesis of CNFA can be achieved using various methods, including the reaction of 2-chloro-5-nitroaniline with 4-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-chloro-5-nitroaniline with 4-fluoroacetophenone in the presence of potassium carbonate and acetonitrile. Both methods have been used successfully to synthesize CNFA.
Aplicaciones Científicas De Investigación
CNFA has been studied for its potential applications in scientific research. One area of research that has shown promise is cancer treatment. CNFA has been found to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis in cancer cells. Other potential applications of CNFA include its use as an antibacterial agent, an anti-inflammatory agent, and a potential treatment for neurological disorders.
Propiedades
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-13-7-6-12(19(21)22)9-14(13)18-15(20)8-3-10-1-4-11(17)5-2-10/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVRMCQZJHWFC-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)

![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)
![4-[2-(3-methylphenoxy)ethyl]morpholine](/img/structure/B5705314.png)





![2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)
![1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5705347.png)
